![molecular formula C20H22N2O3 B4853471 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4853471.png)
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
Overview
Description
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the 1990s and has since been extensively studied for its potential as an anticancer agent. In
Mechanism of Action
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by inhibiting the activity of the EGFR. The EGFR is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. When activated by its ligand, the EGFR undergoes a conformational change that allows it to dimerize with another EGFR molecule. This dimerization leads to the activation of the tyrosine kinase domain, which phosphorylates downstream signaling molecules and leads to cell proliferation and survival. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity and downstream signaling.
Biochemical and Physiological Effects:
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of the EGFR, 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to inhibit the activation of downstream signaling molecules, such as AKT and ERK. This leads to a decrease in cell proliferation and an increase in apoptosis. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply in order to grow.
Advantages and Limitations for Lab Experiments
One advantage of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its specificity for the EGFR. This allows researchers to study the role of the EGFR in various cellular processes. However, one limitation of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of the EGFR in some cell lines.
Future Directions
There are a number of future directions for 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone research. One area of interest is the development of more potent EGFR inhibitors. Another area of interest is the study of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the role of the EGFR in various disease states, such as Alzheimer's disease and diabetes. Overall, 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a promising molecule with potential applications in cancer treatment and beyond.
Scientific Research Applications
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity. This leads to a decrease in cell proliferation and an increase in apoptosis.
properties
IUPAC Name |
3-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-5-7-16(2)19(15)25-13-12-24-11-10-22-14-21-18-9-4-3-8-17(18)20(22)23/h3-9,14H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJVSDOYCWBUOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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